molecular formula C11H12N2O4S B13363394 2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid

2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid

Cat. No.: B13363394
M. Wt: 268.29 g/mol
InChI Key: OCSFUCMVYKEEIP-UHFFFAOYSA-N
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Description

2-hydroxy-4-{[(propionylamino)carbothioyl]amino}benzoic acid is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-{[(propionylamino)carbothioyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 2-hydroxybenzoic acid with propionyl chloride, followed by the introduction of a carbothioyl group through a reaction with thiourea under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-{[(propionylamino)carbothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbothioyl group can be reduced to a thiol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-hydroxy-4-{[(propionylamino)carbothioyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-{[(propionylamino)carbothioyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The antioxidant properties could be attributed to its ability to scavenge free radicals and upregulate antioxidant defense pathways.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxybenzoic acid (salicylic acid): Known for its use in acne treatment and as an anti-inflammatory agent.

    4-hydroxybenzoic acid: Used in the synthesis of parabens, which are preservatives in cosmetics and pharmaceuticals.

    2,3-dihydroxybenzoic acid: Studied for its antioxidant properties.

Uniqueness

2-hydroxy-4-{[(propionylamino)carbothioyl]amino}benzoic acid is unique due to its combined functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

2-hydroxy-4-(propanoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C11H12N2O4S/c1-2-9(15)13-11(18)12-6-3-4-7(10(16)17)8(14)5-6/h3-5,14H,2H2,1H3,(H,16,17)(H2,12,13,15,18)

InChI Key

OCSFUCMVYKEEIP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=S)NC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

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